N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide
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Overview
Description
The compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a cyclohexyl ring, an indole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Benzimidazole derivatives are known to undergo a variety of reactions . For example, they can react with carboxylic acids in the presence of a strong dehydrating agent to give 2-aryl benzimidazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its potential biological activity .Scientific Research Applications
Molecular Structure and Synthesis
- A study reported the crystal and molecular structures of a closely related compound, obtained as a side product during the synthesis of an antitubercular agent, highlighting the structural features of such compounds (Richter et al., 2023).
- Research focused on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole, providing insights into the structural analogues of benzimidazole-based compounds (Vishwanathan & Gurupadayya, 2014).
- The synthesis and photophysical studies of new fluorescent indole derivatives were examined, derived from β-brominated dehydroamino acids and arylboronic acids, indicating potential applications in probe development (Pereira et al., 2010).
Potential Biological Activities
- The pharmacological profile of PPARγ agonists derived from the benzimidazole core was explored, emphasizing the impact of the 3D-binding mode on their pharmacological properties, which could have implications in therapeutic applications (Obermoser et al., 2016).
- A study on AT1 angiotensin II receptor antagonists revealed a novel compound with potential anti-hypertension and anti-tumor effects, indicating the therapeutic potential of benzimidazole derivatives (Bao et al., 2015).
- The design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties were reported, exhibiting potent antimicrobial and antioxidant activities, suggesting the broad spectrum of biological activities of such compounds (Naraboli & Biradar, 2017).
Mechanism of Action
Target of Action
The compound N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide, also known as N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1H-indole-2-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives, in general, are known to interact with proteins and enzymes, which could lead to various biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities of benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(21-13-17-5-1-2-6-18(17)25-21)24-14-15-9-11-16(12-10-15)22-26-19-7-3-4-8-20(19)27-22/h1-8,13,15-16,25H,9-12,14H2,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKMYYDZOFZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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